Home > Products > Screening Compounds P126318 > 7-Iodobenzo[c]isoxazol-3(1H)-one
7-Iodobenzo[c]isoxazol-3(1H)-one -

7-Iodobenzo[c]isoxazol-3(1H)-one

Catalog Number: EVT-13784390
CAS Number:
Molecular Formula: C7H4INO2
Molecular Weight: 261.02 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Iodobenzo[c]isoxazol-3(1H)-one is a heterocyclic compound characterized by the presence of an isoxazole ring fused to a benzene moiety, with an iodine substituent at the 7-position. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.

Source and Classification

The compound's chemical structure can be classified under the category of iodinated heterocycles, specifically within the sub-class of isoxazoles. Its unique properties stem from the combination of the isoxazole and benzene rings, which contribute to its reactivity and biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-Iodobenzo[c]isoxazol-3(1H)-one typically involves a two-step process:

  1. Condensation Reaction: The initial step involves the condensation of specific precursor compounds, often utilizing dehydrated alcohol as a solvent. The reaction is typically carried out at elevated temperatures (around 80 °C) for approximately one hour to form an intermediate compound.
  2. Oxidation: Following the condensation, the intermediate is subjected to oxidation using an oxidizing agent, such as acetic acid iodobenzene. This step is performed under controlled temperatures (0 °C to 10 °C) for about one hour to yield the final product, 7-Iodobenzo[c]isoxazol-3(1H)-one .

This method is advantageous due to its simplicity and efficiency, allowing for a relatively straightforward synthesis pathway with minimal by-products.

Chemical Reactions Analysis

Reactions and Technical Details

7-Iodobenzo[c]isoxazol-3(1H)-one can participate in various chemical reactions due to its electrophilic nature, particularly at the iodine atom. Some notable reactions include:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles in reactions that involve strong bases or nucleophilic reagents.
  • Cyclization Reactions: The compound can undergo cyclization with other reagents to form more complex heterocyclic structures.

These reactions are significant for developing new compounds in pharmaceutical chemistry.

Mechanism of Action

Process and Data

The mechanism of action for 7-Iodobenzo[c]isoxazol-3(1H)-one primarily involves its interaction with biological targets through electrophilic substitution or coordination with nucleophiles. This behavior allows it to modulate biological pathways, potentially acting as an inhibitor for certain enzymes or receptors. Specific studies have indicated its role in inhibiting D-amino acid oxidase, which may have implications for treating neurodegenerative diseases such as Alzheimer's disease .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical properties of 7-Iodobenzo[c]isoxazol-3(1H)-one include:

  • Melting Point: Not explicitly documented but may fall within similar ranges as related compounds.
  • Solubility: Typically soluble in organic solvents; solubility in water may be limited due to its hydrophobic character.
  • Stability: Generally stable under standard laboratory conditions but should be protected from light due to potential degradation.

Chemical properties include its reactivity with nucleophiles and susceptibility to oxidation, making it a versatile building block in organic synthesis.

Applications

Scientific Uses

7-Iodobenzo[c]isoxazol-3(1H)-one has several applications in scientific research:

  • Medicinal Chemistry: It serves as a scaffold for developing novel pharmaceuticals targeting neurological disorders.
  • Synthetic Chemistry: Utilized as an intermediate in synthesizing more complex organic molecules.
  • Biological Research: Investigated for its potential role in biochemical pathways, particularly those involved in neurodegenerative diseases.
Introduction to Heterocyclic Frameworks and Pharmacological Relevance of 7-Iodobenzo[c]isoxazol-3(1H)-one

Structural Classification Within the Benzo[c]isoxazole Family

Benzo[c]isoxazoles are bicyclic frameworks comprising a benzene ring fused to an isoxazole moiety (five-membered ring with N-O linkage). The 7-iodo derivative features an iodine atom at the C7 position and a carbonyl group at C3, conferring unique electronic and steric properties:

  • Bicyclic Core: The planar structure facilitates π-stacking interactions with biological targets, while the lactam (C=O) group enables hydrogen bonding [1] [5].
  • Iodine Effects: The C7-iodine atom imposes steric bulk (van der Waals radius: 1.98 Å) and enhances electron density, influencing halogen bonding with biomolecules. This substitution reduces the pKa of the N-H group (predicted pKa: ~8.2), enhancing solubility in physiological conditions [1] [6].
  • Solid-State Properties: Crystallizes as an off-white solid with a melting point >200°C, requiring storage at 0–5°C for stability. Purity exceeds 97% in commercial preparations [1].

Table 1: Structural and Physicochemical Properties of 7-Iodobenzo[c]isoxazol-3(1H)-one

PropertyValue/DescriptionPharmacological Implication
Molecular FormulaC₇H₄INO₂Balanced molecular weight (~260 g/mol) for bioavailability
Iodine PositionC7 (ortho to isoxazole fusion)Enables halogen bonding with target proteins
Solid FormOff-white crystalline solidEases handling and formulation
Storage Conditions0–5°C (ambient shipping)Maintains chemical integrity

Historical Context of Isoxazole Derivatives in Medicinal Chemistry

Isoxazole derivatives have evolved from anti-inflammatory agents to targeted anticancer therapeutics, driven by their synthetic versatility and target selectivity:

  • Early Applications: Leflunomide (immunosuppressant) and valdecoxib (COX-2 inhibitor) established isoxazoles as modulators of enzymatic activity [7] [8].
  • Anticancer Innovations: Hybrid scaffolds like indole-isoxazole carboxamides (e.g., compound 5b in recent studies) inhibit hepatocellular carcinoma (Huh7 cells, IC₅₀: 0.7–10.1 μM) by disrupting CDK4 signaling and inducing G0/G1 cell-cycle arrest .
  • Solid-Phase Synthesis: Modern combinatorial approaches, such as resin-bound [2+3] cycloadditions, enable efficient production of isoxazole libraries for high-throughput screening [5].

Rationale for Iodine Substitution in Bioactive Heterocycles

Iodination at the C7 position is a strategic modification to enhance pharmacological performance:

  • Halogen Bonding: Iodine acts as a halogen bond donor, engaging with carbonyl groups (e.g., protein backbone) or electron-rich residues. This improves binding affinity for kinases and chaperones like Hsp90 (Kd enhancements of 5- to 10-fold vs. non-iodinated analogs) [3] [6].
  • Metabolic Stability: The C–I bond resists oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vivo. This contrasts with bromo/chloro analogs, which undergo faster dehalogenation [6].
  • Applications in Targeted Therapy: STAT3 degraders leverage iodine’s steric profile to optimize proteolysis-targeting chimera (PROTAC) linker geometry, suppressing tumor growth in acute leukemia models [6].

Table 2: Impact of Iodine vs. Other Halogens on Bioactivity

HalogenBond Strength (kcal/mol)IC₅₀ in Huh7 Cells (μM)Key Molecular Interactions
Iodine2.5–3.50.7–2.1Halogen bonding with Leu49/CDK4; hydrophobic burial
Bromo1.5–2.53.8–8.4Weak halogen bonds; moderate cellular uptake
Chloro1.0–2.012.5–35.2Limited to hydrophobic effects

Properties

Product Name

7-Iodobenzo[c]isoxazol-3(1H)-one

IUPAC Name

7-iodo-1H-2,1-benzoxazol-3-one

Molecular Formula

C7H4INO2

Molecular Weight

261.02 g/mol

InChI

InChI=1S/C7H4INO2/c8-5-3-1-2-4-6(5)9-11-7(4)10/h1-3,9H

InChI Key

GQHUTBMATKLYKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)NOC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.